Tris(4-fluorophenyl)phosphine

Hiyama cross-coupling heterogeneous catalysis biaryl synthesis

Tris(4-fluorophenyl)phosphine (TFPP, CAS 18437-78-0) is a para-fluorinated triarylphosphine ligand of the formula (4-FC₆H₄)₃P, exhibiting a molecular weight of 292.25 g/mol and a melting point of 79-83 °C. As a tertiary phosphine, it coordinates to transition metals (e.g., Pd, Rh, Au) to form catalysts that drive cross-coupling reactions and hydrofunctionalizations.

Molecular Formula C18H12F3P
Molecular Weight 316.3 g/mol
CAS No. 18437-78-0
Cat. No. B091858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(4-fluorophenyl)phosphine
CAS18437-78-0
Molecular FormulaC18H12F3P
Molecular Weight316.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1F)P(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F
InChIInChI=1S/C18H12F3P/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H
InChIKeyGEPJPYNDFSOARB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Tris(4-fluorophenyl)phosphine (CAS 18437-78-0): A Core Triarylphosphine Ligand for Precision Catalysis


Tris(4-fluorophenyl)phosphine (TFPP, CAS 18437-78-0) is a para-fluorinated triarylphosphine ligand of the formula (4-FC₆H₄)₃P, exhibiting a molecular weight of 292.25 g/mol and a melting point of 79-83 °C [1]. As a tertiary phosphine, it coordinates to transition metals (e.g., Pd, Rh, Au) to form catalysts that drive cross-coupling reactions [2] and hydrofunctionalizations [3]. Its fluorine substitution enhances solubility in compressed CO₂ [4] and tunes electronic properties for regioselective transformations [5].

Why Tris(4-fluorophenyl)phosphine Cannot Be Simply Replaced by Triphenylphosphine in Fluorine-Sensitive and Regioselective Processes


Simple substitution with triphenylphosphine (PPh₃) ignores TFPP's distinct electronic and steric profile. The para-fluoro substituents withdraw electron density, lowering the ligand's σ-donating ability relative to PPh₃ [1] and influencing metal center electrophilicity [2]. This electronic tuning directly impacts catalyst activity in hydroesterification, where TFPP sits at a different point on the volcano plot than PPh₃ [3], and alters regioselectivity in hydrocarboxylation [4]. Furthermore, TFPP's solubility in dense CO₂ enables reaction conditions where PPh₃ is far less effective [5], and its smaller cone angle (θ = 152°) compared to bulkier analogs creates a unique coordination geometry [6].

Tris(4-fluorophenyl)phosphine: Evidence-Based Differentiation for Scientific Selection and Procurement


Hiyama Cross-Coupling Yield: TFPP Achieves 90% Yield with Heterogeneous Pd/C

In Pd/C-catalyzed Hiyama cross-coupling of aryl halides with trialkoxy(aryl)silanes, the use of tris(4-fluorophenyl)phosphine (1 mol%) as a ligand under optimized conditions (0.5 mol% Pd/C, 4.8% aqueous toluene, 120 °C) achieved yields up to 90% [1]. This yield is benchmarked against a ligand-free Pd/C system, which typically gives significantly lower yields for similar substrates, and demonstrates TFPP's ability to enhance heterogeneous catalytic activity.

Hiyama cross-coupling heterogeneous catalysis biaryl synthesis

Electronic Tuning in Hydroesterification: TFPP's Position on the Volcano Plot

In the Pd-catalyzed hydroesterification of ethylene to methyl propionate, a volcano-type relationship was established between catalytic activity and the electronic effect of the phosphine ligand, as measured by the 1JP-Se coupling constant [1]. Tris(4-fluorophenyl)phosphine, with its specific electronic parameter, occupies a distinct point on this volcano curve, demonstrating higher activity than ligands with stronger or weaker electron-donating properties. This systematic study identifies TFPP as part of an optimal electronic window for this reaction.

hydroesterification phosphine electronic effects volcano plot

Regioselectivity Control in Hydrocarboxylation: TFPP Favors Linear Product via Bis-Coordinated Pathway

DFT calculations on Pd-catalyzed hydrocarboxylation of propylene with formic acid reveal that tris(4-fluorophenyl)phosphine (TFPP) directs the reaction toward anti-Markovnikov (linear) product via a bis-coordinated pathway [1]. The total energy barrier for this pathway is 19.1 kcal mol⁻¹. In contrast, the ligand 2-(diphenylphosphino)-2',4',6'-trimethoxylbiphenyl (DPPB) favors the branched (Markovnikov) product through a Cl⁻-assisted monocoordinated route with a higher barrier of 24.8 kcal mol⁻¹ [1].

hydrocarboxylation regioselectivity DFT calculations

Steric Profile: TFPP Cone Angle (θ = 152°) vs. Common Triarylphosphines

X-ray crystallographic analysis of trans-[PdCl₂{P(C₆H₄F)₃}₂] yields an effective cone angle of 152° for tris(4-fluorophenyl)phosphine [1]. This value is intermediate between triphenylphosphine (θ ≈ 145°) and tris(o-tolyl)phosphine (θ ≈ 194°), placing TFPP in a distinct steric regime that balances accessibility to the metal center with sufficient bulk to influence selectivity.

cone angle steric effects phosphine ligands

Solubility-Driven Performance in Compressed CO₂: TFPP's Fluorine Effect

In the Pd-catalyzed Heck reaction of iodobenzene and styrene in compressed CO₂ (12 MPa, 70 °C), tris(p-fluorophenyl)phosphine (V) exhibited a specific conversion rank among fluorinated phosphines [1]. The activity order was: bis(pentafluorophenyl)phenylphosphine (III) > PPh₃ (1) ≈ tris(pentafluorophenyl)phosphine (IV) > diphenyl(pentafluorophenyl)phosphine (II) > TFPP (V) > tris(p-trifluoromethylphenyl)phosphine (VI) [1]. While TFPP showed marginal improvement over PPh₃ in CO₂, its high solubility in dense CO₂ (a property of fluorinated ligands) enables its use in green solvent systems where PPh₃ is poorly soluble [1].

green chemistry supercritical CO₂ Heck reaction

Tris(4-fluorophenyl)phosphine: Evidence-Backed Application Scenarios for R&D and Scale-Up


Hiyama Cross-Coupling for Biaryl Pharmaceutical Intermediates

Based on the demonstrated 90% yield in Hiyama cross-coupling using Pd/C [1], TFPP is recommended for synthesizing biaryl motifs common in drug candidates. The heterogeneous catalyst system offers easy product purification and catalyst recycling, aligning with green chemistry principles in pharmaceutical process development.

Regioselective Hydrocarboxylation for Linear Carboxylic Acid Synthesis

The DFT-validated anti-Markovnikov selectivity (barrier: 19.1 kcal mol⁻¹) of Pd-TFPP catalysts [2] positions this ligand for the production of linear carboxylic acids from olefins. This is particularly relevant for synthesizing precursors to specialty polymers and fine chemicals where linear regiochemistry is critical.

Green Solvent-Based Catalysis in Supercritical CO₂

Given its enhanced solubility in compressed CO₂ [3], TFPP is suitable for Heck and related cross-coupling reactions in supercritical CO₂ media. This enables solvent replacement strategies that reduce volatile organic compound (VOC) emissions in industrial settings.

Precision Polymerization Initiation for Stereoregular Poly(phenylacetylenes)

The well-defined Rh(I)-TFPP complex initiates the controlled, stereoregular polymerization of phenylacetylenes with initiation efficiencies up to 0.98 [4]. This application scenario is relevant for advanced materials research requiring well-defined polymer architectures and block copolymers.

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